Allosucrose

Catalog No.
S518036
CAS No.
4217-76-9
M.F
C12H22O11
M. Wt
342.3 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allosucrose

CAS Number

4217-76-9

Product Name

Allosucrose

IUPAC Name

(2R,3R,4R,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C12H22O11

Molecular Weight

342.3 g/mol

InChI

InChI=1S/C12H22O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8-,9-,10+,11-,12+/m1/s1

InChI Key

CZMRCDWAGMRECN-DCUALPFSSA-N

SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O

solubility

Soluble in DMSO

Synonyms

allosucrose, alpha-D-allopyranosyl beta-D-fructofuranoside

Canonical SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O

The exact mass of the compound Allosucrose is 342.1162 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Sugars - Disaccharides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Allosucrose (CAS 4217-76-9) is a non-reducing disaccharide and a structural isomer (C-3 epimer) of sucrose. Unlike sucrose, which is a bulk commodity isolated from natural sources, Allosucrose is a specialty chemical produced via a multi-step synthesis, typically involving the oxidation of sucrose to 3-ketosucrose followed by stereoselective reduction. This defined structural modification—specifically the inversion of the hydroxyl group at the C-3 position of the glucose moiety—is the primary determinant of its distinct biochemical properties and justifies its procurement for specialized research applications where the precise structure of sucrose is a limiting factor.

Direct substitution of Allosucrose with its common analog, sucrose, is unfeasible for its intended applications. The specific spatial orientation of the C-3 hydroxyl group in the allose unit, compared to the glucose unit in sucrose, fundamentally alters the molecule's three-dimensional shape. This change significantly impacts molecular recognition by enzymes that have evolved for high specificity to sucrose. Consequently, Allosucrose acts as a very poor substrate for certain sucrose-processing enzymes and as a unique glycosyl donor for others, making it an indispensable tool for synthesizing novel compounds or probing enzymatic mechanisms in ways that sucrose cannot support.

Dramatically Reduced Substrate Efficiency for Fructansucrase Enzymes

In studies evaluating substrate suitability for fructansucrase enzymes such as levansucrase (LS), Allosucrose is demonstrated to be a very poor substrate when compared to sucrose. While sucrose is the natural and highly efficient substrate for these enzymes, the C-3 epimerization in Allosucrose severely hinders enzymatic recognition and processing.

Evidence DimensionSubstrate Suitability for Levansucrase
Target Compound DataVery poor substrate
Comparator Or BaselineSucrose (Natural, high-efficiency substrate)
Quantified DifferenceQualitatively described as a significant reduction in substrate efficiency.
ConditionsIn vitro enzymatic assay with levansucrase (LS).

This enzymatic resistance makes Allosucrose a critical tool for use as a negative control or for studying the structural specificity of sucrose-metabolizing enzymes.

Enables Synthesis of Novel Allosylated Compounds as a Unique Glycosyl Donor

When used with specific enzymes like amylosucrase, Allosucrose functions as an "allosyltransferase" donor substrate. This allows for the enzymatic transfer of an allose moiety to acceptor molecules, creating novel allosylated products. In contrast, sucrose under the same conditions can only function as a glucosyl donor.

Evidence DimensionGlycosyl Unit Transferred by Amylosucrase
Target Compound DataAllosyl unit
Comparator Or BaselineSucrose (transfers a Glucosyl unit)
Quantified DifferenceQualitative difference in the chemical structure of the transferred moiety (Allose vs. Glucose).
ConditionsEnzymatic reaction with amylosucrase and an acceptor molecule.

For researchers developing novel glycoconjugates or carbohydrate derivatives, Allosucrose is the essential, non-substitutable precursor for introducing an allose-fructose linkage.

Defined Synthetic Pathway Justifies Use as a High-Purity Research Reagent

Allosucrose is not a naturally abundant sugar but is a product of a controlled, multi-step chemical synthesis starting from sucrose. The process typically involves enzymatic or chemical oxidation to 3-ketosucrose, followed by a reduction step that yields Allosucrose, which is then purified from the reaction mixture. This contrasts with sucrose, which is a refined agricultural commodity.

Evidence DimensionOrigin and Production Method
Target Compound DataMulti-step chemo-enzymatic synthesis from a precursor.
Comparator Or BaselineSucrose (Direct isolation and refinement from natural sources like sugarcane or sugar beets).
Quantified DifferenceDifference in process complexity and origin (synthetic vs. natural product).
ConditionsStandard industrial production methods.

This positions Allosucrose as a high-purity specialty chemical, justifying its procurement for reproducible scientific research where the defined isomeric structure is critical and commodity-grade substitutes are unsuitable.

Probing Enzyme Specificity and Active Site Architecture

As a close structural isomer of sucrose with significantly altered enzymatic recognition, Allosucrose is the right choice for researchers investigating the substrate specificity of glycoside hydrolases, sucrases, and transferases. Its use helps delineate the precise structural requirements for enzyme binding and catalysis.

Chemo-Enzymatic Synthesis of Novel Allosylated Molecules

Allosucrose is the required procurement choice for synthetic applications where it serves as a unique allosyl donor. This enables the creation of novel oligosaccharides, glycoconjugates, and probes that cannot be synthesized using sucrose as a starting material.

Negative Control for Sucrose-Dependent Biochemical Assays

Given its resistance to certain sucrose-metabolizing enzymes, Allosucrose serves as an ideal negative control. Its use can validate that an observed biological or chemical effect is specifically due to the structure of sucrose and not merely the presence of a non-reducing disaccharide.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-3.7

Exact Mass

342.1162

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 02-18-2024
1: Anders J, Buczys R, Lampe E, Walter M, Yaacoub E, Buchholz K. New regioselective derivatives of sucrose with amino acid and acrylic groups. Carbohydr Res. 2006 Feb 27;341(3):322-31. Epub 2005 Dec 27. PubMed PMID: 16376867.
2: Buchholz K, Neubauer A, Anders J, Lampe E, Walter M. Oligosaccharides and derivatives--integrating biocatalyst selectivity and chemical diversity. Commun Agric Appl Biol Sci. 2003;68(2 Pt A):277-83. PubMed PMID: 15296178.
3: Rampp M, Buttersack C, Lüdemann HD. c,T-dependence of the viscosity and the self-diffusion coefficients in some aqueous carbohydrate solutions. Carbohydr Res. 2000 Oct 6;328(4):561-72. PubMed PMID: 11093712.
4: Binder TP, Robyt JF. Synthesis of 3-deoxy- and 3-deoxy-3-fluorosucrose, and alpha-D-allopyranosyl beta-D-fructofuranoside. Carbohydr Res. 1986 Mar 1;147(1):149-54. PubMed PMID: 3754491.
5: Binder TP, Robyt JF. Inhibition- and acceptor-reaction studies of Streptococcus mutans 6715 glucosyltransferases with 3-deoxysucrose, 3-deoxy-3-fluorosucrose, and alpha-D-allopyranosyl beta-D-fructofuranoside. Carbohydr Res. 1986 Oct 15;154:229-38. PubMed PMID: 2947681.

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